molecular formula C12H12BrNO3S2 B2557635 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351618-41-1

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2557635
CAS No.: 1351618-41-1
M. Wt: 362.26
InChI Key: UGKNBKNVYVSSGZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Benzenesulfonamide-based compounds are extensively investigated for their ability to interact with a variety of enzyme targets . Specifically, sulfonamide derivatives have been developed as potent and selective inhibitors of enzymes such as human lipoxygenases (LOXs), which are implicated in inflammatory diseases, diabetes, and cancer . Related compounds have also shown potential as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in neurodegenerative disorders , and as carbonic anhydrase inhibitors with antitumor properties . The core benzenesulfonamide scaffold is often modified, for instance with bromo and thiophene groups, to optimize potency and selectivity for specific biological targets . The presence of these functional groups in this compound suggests potential for similar applications, making it a valuable chemical tool for probing enzyme function and for structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S2/c13-9-3-5-10(6-4-9)19(16,17)14-8-11(15)12-2-1-7-18-12/h1-7,11,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKNBKNVYVSSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₃BrN₁O₂S
  • Molecular Weight : 323.21 g/mol
  • Functional Groups : Sulfonamide, Hydroxy, Bromo, Thiophene

The presence of these functional groups suggests a potential for diverse biological interactions.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.

Anticancer Activity

Research has demonstrated that benzenesulfonamide derivatives can possess anticancer properties. A study highlighted the ability of certain sulfonamide compounds to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may also interact with similar apoptotic mechanisms.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may interact with cyclooxygenases (COX), which are implicated in inflammation and cancer progression. Inhibitors targeting COX enzymes have been shown to reduce tumor growth in various cancer models.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate absorption with potential interactions with plasma proteins.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, indicating possible drug-drug interactions.
  • Toxicity : No significant mutagenicity was observed; however, hepatotoxicity remains a concern based on similar compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, demonstrating promising antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) assessed the cytotoxic effects of sulfonamide derivatives. Results showed that compounds induced cell death at concentrations as low as 10 µM, supporting the hypothesis that these compounds can effectively target cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/R-Groups Molecular Formula Key Features Reference
4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide (Target) -SO₂NH-(CH(OH))(C4H3S) C12H13BrNO3S2 Hydroxyethyl-thiophene moiety; moderate polarity, H-bond donor/acceptor -
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) -CONH-(4-OMe-2-NO2-C6H3) C14H11BrN2O4 Nitro and methoxy groups; strong electron-withdrawing effects
4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide -SO₂NH-(2,4,5-F3-C6H2) C12H7BrF3NO2S Fluorine substituents; high electronegativity, metabolic stability
4-Bromo-N-(2-nitrophenyl)benzenesulfonamide (H56651) -SO₂NH-(2-NO2-C6H4) C12H9BrN2O4S Ortho-nitro group; steric hindrance, reduced solubility
4-Bromo-N-[1-(1,1-dioxidotetrahydro-3-thienyl)ethyl]benzenesulfonamide -SO₂NH-(CH2-C4H5O2S) C12H16BrNO4S2 Tetrahydrothiophene sulfone; rigidified structure, enhanced oxidation state

Key Observations:

Electronic Effects :

  • The target compound's hydroxyethyl-thiophene group provides a balance of electron-donating (thiophene) and polar (hydroxyl) characteristics, contrasting with the strong electron-withdrawing nitro group in 4MNB and the trifluorophenyl analog’s electronegativity .
  • Fluorinated analogs (e.g., 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide) exhibit higher metabolic stability due to fluorine’s inductive effects, whereas the target compound’s hydroxyl group may increase solubility but reduce stability .

The tetrahydrothiophene sulfone derivative (CAS 1187323-36-9) features a rigidified, oxidized sulfur ring, which may reduce conformational flexibility relative to the target’s hydroxyethyl-thiophene chain .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enhances hydrogen bonding capacity, akin to the carboxylic acid in 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate . However, the absence of a carboxylic acid reduces acidity compared to the latter.

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